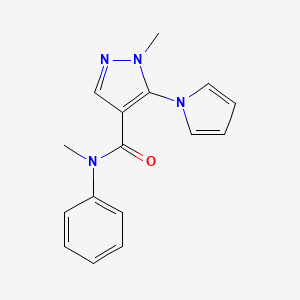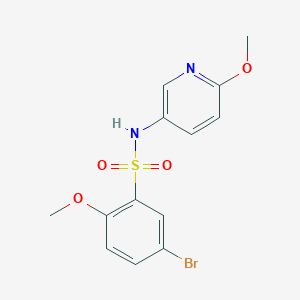
2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole, also known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FPOP is a heterocyclic compound that belongs to the class of oxadiazoles, which are widely used in medicinal chemistry due to their diverse pharmacological activities. In
作用機序
The mechanism of action of 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole involves the formation of a covalent bond between the compound and the solvent-exposed tryptophan residue in the protein. This covalent bond results in a significant increase in the fluorescence intensity of 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole, which can be used to monitor the conformational changes in the protein. The reaction between 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole and tryptophan residue occurs via a radical-mediated mechanism, which involves the generation of a reactive intermediate by the reaction of 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole with a solvent molecule.
Biochemical and Physiological Effects:
2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole is a non-toxic compound and does not have any significant biochemical or physiological effects. The compound has been extensively used in various in vitro studies to study the conformational changes in proteins.
実験室実験の利点と制限
The advantages of using 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole in lab experiments include its high selectivity for tryptophan residues, non-toxic nature, and ability to monitor conformational changes in proteins. The limitations of using 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole include its relatively low yield during the synthesis process and the requirement for specialized equipment to measure the fluorescence intensity of the compound.
将来の方向性
There are several future directions for the use of 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole in scientific research. One potential application is in the study of protein-protein interactions. 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole can be used to label specific tryptophan residues in one protein, and the fluorescence intensity can be monitored in the presence of another protein to study the interaction between the two proteins. Another potential application is in the study of protein-lipid interactions. 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole can be used to label specific tryptophan residues in a membrane protein, and the fluorescence intensity can be monitored in the presence of different lipid compositions to study the effect of lipids on the conformational changes in the protein. Finally, 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole can be used in the study of protein folding and misfolding, which is of significant interest in the field of protein misfolding diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole is a unique compound that has gained significant attention in scientific research due to its ability to selectively label tryptophan residues in proteins and monitor conformational changes. The compound has several potential applications in the study of protein-protein interactions, protein-lipid interactions, and protein folding and misfolding. The future directions for the use of 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole in scientific research are promising, and further studies are required to fully explore the potential of this compound.
合成法
The synthesis of 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole involves the reaction of 2-fluorobenzaldehyde with pyrrolidine and hydrazine hydrate in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate Schiff base, which is then cyclized to form the final product. The yield of 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole obtained through this method is around 75%.
科学的研究の応用
2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been extensively studied for its potential as a fluorescent probe for protein structure and dynamics. The compound has a unique property of selectively reacting with solvent-exposed tryptophan residues in proteins, leading to the formation of a covalent bond between 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole and the tryptophan residue. This covalent bond results in a significant increase in the fluorescence intensity of 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole, which can be used to monitor the conformational changes in the protein. 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been used to study the conformational changes in various proteins, including enzymes, antibodies, and membrane proteins.
特性
IUPAC Name |
2-(2-fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-6-2-1-5-10(11)13-16-15-12(18-13)9-17-7-3-4-8-17/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXZZMPPKJQVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)


![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)


![N-(2-oxo-3H-1,3-benzoxazol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7497860.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexyl-N-ethylacetamide](/img/structure/B7497863.png)


![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B7497894.png)
